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molecular formula C11H11N3O2 B8328508 3-(4-aminophenyl)-2-furancarboxylic Acid hydrazide

3-(4-aminophenyl)-2-furancarboxylic Acid hydrazide

Cat. No. B8328508
M. Wt: 217.22 g/mol
InChI Key: RYWWPGRJXHWFSX-UHFFFAOYSA-N
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Patent
US08883824B2

Procedure details

After ethyl 3-(4-aminophenyl)-2-furan carboxylate (7 g) was dissolved in a mixed solvent of 1,4-dioxane (7 mL) and ethanol (3 mL), hydrazine monohydrate (11.4 mL) was added. The mixture was heated at reflux for 6 hours. Ethyl acetate (100 mL) was added to the reaction mixture, and the mixture was washed with a saturated sodium chloride solution. Thereafter, the organic layer was dried over magnesium sulfate and concentrated under reduced pressure, thereby giving 3.8 g of the target compound as a solid.
Name
ethyl 3-(4-aminophenyl)-2-furan carboxylate
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
11.4 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:12]=[CH:11][O:10][C:9]=2[C:13]([O:15]CC)=O)=[CH:4][CH:3]=1.C(OCC)(=O)C.O.[NH2:25][NH2:26]>O1CCOCC1.C(O)C>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:12]=[CH:11][O:10][C:9]=2[C:13]([NH:25][NH2:26])=[O:15])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
ethyl 3-(4-aminophenyl)-2-furan carboxylate
Quantity
7 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C1=C(OC=C1)C(=O)OCC
Name
Quantity
11.4 mL
Type
reactant
Smiles
O.NN
Name
Quantity
7 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
WASH
Type
WASH
Details
the mixture was washed with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Thereafter, the organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C1=C(OC=C1)C(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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